Cas no 79389-52-9 (Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer))

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) structure
79389-52-9 structure
Product Name:Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
Numéro CAS:79389-52-9
Le MF:C16H24O9S
Mégawatts:392.421364784241
CID:554886
PubChem ID:10992845
Update Time:2024-10-27

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) Propriétés chimiques et physiques

Nom et identifiant

    • a-D-Mannopyranoside, ethyl1-thio-, 2,3,4,6-tetraacetate
    • Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside (contains up to 20 beta isomer)
    • Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside
    • Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside
    • ETHYL 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-THIOMANNOPYRANOSIDE
    • 79389-52-9
    • [(2R,3R,4S,5S,6R)-3,4,5-Triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
    • ethyl 2,3,4,6-tetra-o-acetyl-1-thio-alpha-d-mannopyranoside
    • SCHEMBL7152987
    • E87545
    • Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20% beta isomer)
    • Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
    • Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside
    • Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer)
    • α-D-Mannopyranoside, ethyl 1-thio-, tetraacetate (9CI)
    • Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside
    • [(2R,3R,4S,5S,6R)-3,4,5-TRIS(ACETYLOXY)-6-(ETHYLSULFANYL)OXAN-2-YL]METHYL ACETATE
    • Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
    • Piscine à noyau: 1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
    • La clé Inchi: YPNFVZQPWZMHIF-RBGFHDKUSA-N
    • Sourire: O([C@@H]1[C@H](OC(=O)C)[C@@H](SCC)O[C@H](COC(=O)C)[C@H]1OC(=O)C)C(=O)C

Propriétés calculées

  • Qualité précise: 392.11400
  • Masse isotopique unique: 392.11410351g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 26
  • Nombre de liaisons rotatives: 11
  • Complexité: 536
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.8
  • Surface topologique des pôles: 140Ų

Propriétés expérimentales

  • Point de fusion: 80-85°C
  • Stabilité / durée de conservation: Good
  • Le PSA: 139.73000
  • Le LogP: 0.82260

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
E926250-1g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
1g
$ 98.00 2023-09-07
TRC
E926250-2g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
2g
$ 150.00 2023-09-07
TRC
E926250-5g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
5g
$ 276.00 2023-09-07
TRC
E926250-10g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
10g
$483.00 2023-05-18
TRC
E926250-25g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
25g
$1085.00 2023-05-18
TRC
E926250-50g
Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer)
79389-52-9
50g
$1992.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594050-100mg
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
79389-52-9 98%
100mg
¥655.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594050-250mg
(2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
79389-52-9 98%
250mg
¥1260.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-223970-5 g
Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside,
79389-52-9
5g
¥2,858.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-223970-5g
Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside,
79389-52-9
5g
¥2858.00 2023-09-05

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  15 min, rt; rt → 0 °C
1.2 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 8 h, 0 °C
Référence
Triflic acid-mediated synthesis of thioglycosides
Escopy, Samira; Singh, Yashapal; Demchenko, Alexei V., Organic & Biomolecular Chemistry, 2019, 17(36), 8379-8383

Méthode de production 2

Conditions de réaction
1.1 Reagents: Iodine Solvents: Acetic anhydride ;  10 - 30 min, rt
1.2 Reagents: Triethylsilane ,  Iodine Solvents: Dichloromethane ;  20 min, reflux
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Dichloromethane ;  rt
1.4 Reagents: Thiourea Solvents: Acetonitrile ;  rt → 60 °C; 10 - 15 min, 60 °C; 60 °C → rt
1.5 Reagents: Triethylamine ;  10 - 15 min, rt
Référence
Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors
Valerio, Silvia; Iadonisi, Alfonso; Adinolfi, Matteo; Ravida, Alessandra, Journal of Organic Chemistry, 2007, 72(16), 6097-6106

Méthode de production 3

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 16 h, rt
Référence
A versatile approach to the synthesis of glycans containing mannuronic acid residues
Alex, Catherine; Visansirikul, Satsawat; Demchenko, Alexei V., Organic & Biomolecular Chemistry, 2021, 19(12), 2731-2743

Méthode de production 4

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
Référence
Can preferential β-mannopyranoside formation with 4,6-O-benzylidene protected mannopyranosyl sulfoxides be reached with trichloroacetimidates?
Weingart, Ralf; Schmidt, Richard R., Tetrahedron Letters, 2000, 41(45), 8753-8758

Méthode de production 5

Conditions de réaction
1.1 Solvents: Pyridine ;  1 h, 0 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane
Référence
Small Molecule Ice Recrystallization Inhibitors Enable Freezing of Human Red Blood Cells with Reduced Glycerol Concentrations
Capicciotti, Chantelle J.; Kurach, Jayme D. R.; Turner, Tracey R.; Mancini, Ross S.; Acker, Jason P.; et al, Scientific Reports, 2015, 5, 9692/1-9692/10

Méthode de production 6

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 6 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
An Empirical Understanding of the Glycosylation Reaction
Chatterjee, Sourav; Moon, Sooyeon; Hentschel, Felix; Gilmore, Kerry ; Seeberger, Peter H., Journal of the American Chemical Society, 2018, 140(38), 11942-11953

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Magnesium triflate ;  3 min, rt
1.2 Reagents: Boron trifluoride etherate ;  8 h, 0 °C → rt
Référence
Efficient one-pot per-O-acetylation-thioglycosidation of native sugars, 4,6-O-arylidenation and one-pot 4,6-O-benzylidenation-acetylation of S-/O-glycosides catalyzed by Mg(OTf)2
Mukherjee, Mana Mohan; Basu, Nabamita; Chaudhury, Aritra; Ghosh, Rina, RSC Advances, 2016, 6(111), 109301-109314

Méthode de production 8

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ;  10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Concise Synthesis of 1-Thioalkyl Glycoside Donors by Reaction of Per-O-acetylated Sugars with Sodium Alkanethiolates under Solvent-Free Conditions
Feng, Guang-Jing; Luo, Tao; Guo, Yang-Fan; Liu, Chun-Yang; Dong, Hai, Journal of Organic Chemistry, 2022, 87(5), 3638-3646

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate ;  0 °C; 5 min, 0 °C → rt
1.2 4 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars
Agnihotri, Geetanjali; Tiwari, Pallavi; Misra, Anup Kumar, Carbohydrate Research, 2005, 340(7), 1393-1396

Méthode de production 10

Conditions de réaction
Référence
Comparison of the properties of the pentaacetates and methyl 1,2-orthoacetates of glucose and mannose
Lemieux, R. U.; Brice, Carol, Canadian Journal of Chemistry, 1955, 33, 109-19

Méthode de production 11

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Dichloromethane ;  rt
Référence
Synthesis and binding affinity analysis of α1-2- and α1-6-O/S-linked dimannosides for the elucidation of sulfur in glycosidic bonds using quartz crystal microbalance sensors
Norberg, Oscar; Wu, Bin ; Thota, Niranjan ; Ge, Jian-Tao; Fauquet, Germain; et al, Carbohydrate Research, 2017, 452, 35-42

Méthode de production 12

Conditions de réaction
1.1 Reagents: Zirconium chloride (ZrCl4) Solvents: Dichloromethane
Référence
Stereoselective thioglycoside synthesis. Part XI. Zirconium(IV) chloride-catalyzed synthesis of 1,2-trans-1-thioglycopyranosides
Contour, Marie Odile; Defaye, Jacques; Little, Mark; Wong, Emile, Carbohydrate Research, 1989, 193, 283-7

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile ;  rt
1.2 Reagents: Titanium tetrachloride ;  180 min, rt
Référence
A mild and convenient indium(III) chloride-catalyzed synthesis of thioglycosides
Das, Saibal Kumar; Roy, Joyita; Reddy, Kalusani Anantha; Abbineni, Chandrasekhar, Carbohydrate Research, 2003, 338(21), 2237-2240

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) Raw materials

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) Preparation Products

Ethyl 2,3,4,6-Tetra-O-acetyl-a-D-thiomannopyranoside(contains up to 20% beta isomer) Fournisseurs

NewCan Biotech Limited
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(CAS:79389-52-9)Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside (contains up to 20% beta isomer)
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Quantité:10g
Pureté:97%
Dernières informations tarifaires mises à jour:Friday, 18 July 2025 16:02
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(CAS:79389-52-9)Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiomannopyranoside (contains up to 20% beta isomer)
NC33548
Pureté:97%
Quantité:10g
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